2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone
Overview
Description
This compound is a derivative of trifluoroacetophenone, which is a type of ketone. Trifluoroacetophenones are known for their reactivity and are often used in organic synthesis .
Chemical Reactions Analysis
Trifluoroacetophenones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions . The specific reactions that this compound undergoes would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoroacetophenones are generally characterized by their reactivity, as well as their physical properties such as boiling point and density .Scientific Research Applications
Environmental Presence and Human Exposure
- Fluorotelomer Alcohols in Indoor Environments : Investigation into fluorotelomer alcohols (FTOHs), which are precursors to perfluorinated carboxylic acids (PFCAs), has revealed their frequent presence in indoor air. These compounds are linked to a variety of consumer products and are significant because of their volatility and neutrality. Research indicates that outdoor textiles can be a significant source of FTOHs in indoor environments, suggesting a pathway for human exposure through inhalation (Schlummer et al., 2013).
Metabolism and Potential Toxicity
- Metabolism of Fluorinated Compounds : Studies on metabolites of halothane, a fluorinated anesthetic, in humans, have shed light on the metabolism of fluorinated compounds. These studies found that halothane is metabolized into several compounds, including trifluoroacetic acid, suggesting the potential for the body to metabolize fluorinated compounds in ways that might have implications for toxicity (Cohen et al., 1975).
Health Implications of Exposure
- Polyfluoroalkyl Chemicals and Human Health : Research on polyfluoroalkyl chemicals (PFCs) in the U.S. population has examined their widespread exposure and potential health impacts. Studies have found measurable concentrations of various PFCs, including perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), in the general population. The research suggests that exposure to these compounds is nearly universal and raises concerns about their potential health effects, particularly because they are persistent in the environment and the human body (Calafat et al., 2007).
Future Directions
The study and application of trifluoroacetophenones is an active area of research in organic chemistry. They are often used as building blocks in the synthesis of more complex molecules . The future directions for this specific compound would likely depend on its reactivity and potential applications.
Mechanism of Action
. The compound is a liquid at room temperature . It’s important to note that the safety information for this compound indicates that it may be harmful if swallowed and may cause eye irritation .
The compound is used as a reactant for the synthesis of various substances, including photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, inactivators of human cytochrome P450 2B6, photoaffinity labeled fusidic acid analogues, hydroxyamides as anticonvulsants, and ET-18-OCH3 with antiproliferative properties .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl groups enhance its binding affinity to these enzymes, potentially inhibiting their activity. This interaction can be utilized to study enzyme inhibition mechanisms and to develop enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it can inhibit the phosphorylation of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as cytochrome P450, inhibiting their catalytic activity. This inhibition can lead to reduced metabolism of substrates and altered cellular responses. Furthermore, the compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes. These dose-dependent effects are crucial for determining safe and effective usage in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux. The compound’s influence on metabolite levels can provide insights into its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the nucleus or mitochondria, where it interacts with relevant biomolecules. These localization patterns are critical for its activity and function, as they determine the sites of its biochemical interactions .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F6NO2/c10-8(11,12)6(17)5-1-3-16(4-2-5)7(18)9(13,14)15/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCHOXRTOOPBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669822 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-56-5 | |
Record name | 1,1'-(Piperidine-1,4-diyl)bis(trifluoroethan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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